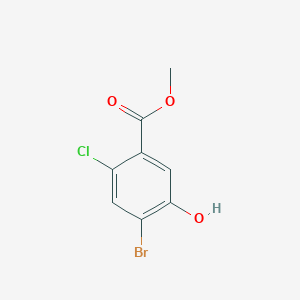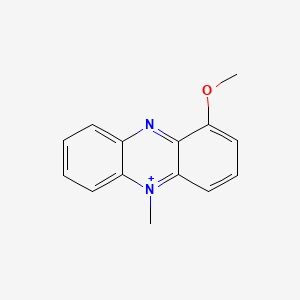
1-Methoxy-5-methylphenazin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5-methylphenazin-5-ium is a compound known for its role as a photochemically stable electron mediator. It is often used in biochemical applications due to its ability to facilitate electron transfer between nicotinamide adenine dinucleotide (NADH) and various electron acceptors .
Métodos De Preparación
The synthesis of 1-methoxy-5-methylphenazin-5-ium typically involves the methylation of 5-methylphenazinium. This process can be carried out using methyl sulfate under controlled conditions to ensure the stability and purity of the final product . Industrial production methods often involve large-scale synthesis in specialized reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
1-Methoxy-5-methylphenazin-5-ium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates and products.
Reduction: It acts as an electron carrier, facilitating the reduction of other compounds.
Substitution: Certain conditions allow for substitution reactions, where functional groups on the phenazine ring can be replaced.
Common reagents used in these reactions include tetrazolium dyes and hexacyanoferrate (III). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Aplicaciones Científicas De Investigación
1-Methoxy-5-methylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as an electron mediator in various redox reactions.
Biology: It facilitates the study of dehydrogenase enzymes by acting as an electron carrier.
Medicine: It is employed in diagnostic assays to measure enzyme activities.
Industry: It is used in the manufacturing of biochemical reagents and diagnostic kits.
Mecanismo De Acción
The compound exerts its effects by mediating electron transfer between NADH and electron acceptors. This process involves the reduction of 1-methoxy-5-methylphenazin-5-ium by NADH, followed by the transfer of electrons to the acceptor molecules. The molecular targets include various dehydrogenase enzymes, and the pathways involved are primarily related to redox reactions .
Comparación Con Compuestos Similares
1-Methoxy-5-methylphenazin-5-ium is similar to other phenazinium compounds, such as 5-methylphenazinium methyl sulfate. it is unique due to its enhanced photochemical stability and faster electron transfer rates. Other similar compounds include:
- 5-Methylphenazinium methyl sulfate
- Phenazine methosulfate
- Tetrazolium salts
These compounds share similar electron transfer properties but differ in their stability and reaction rates.
Propiedades
Número CAS |
65162-12-1 |
|---|---|
Fórmula molecular |
C14H13N2O+ |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
1-methoxy-5-methylphenazin-5-ium |
InChI |
InChI=1S/C14H13N2O/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2/h3-9H,1-2H3/q+1 |
Clave InChI |
NIKBRKQHDZFDIQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
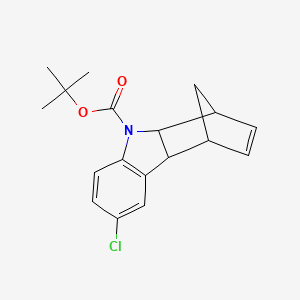
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
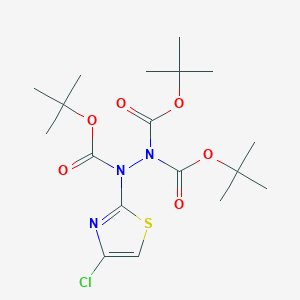
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
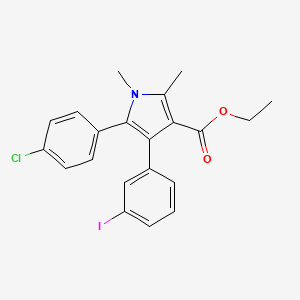
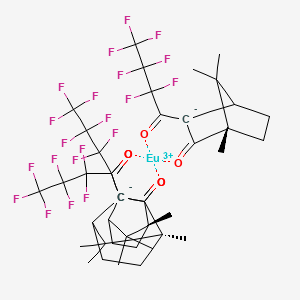
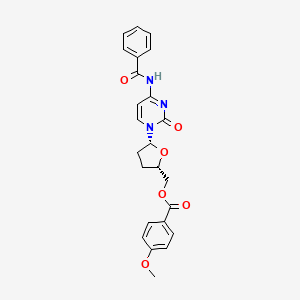
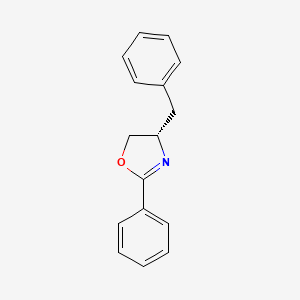
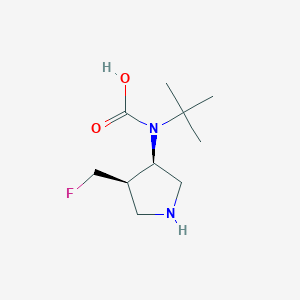
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
